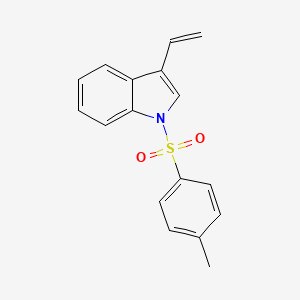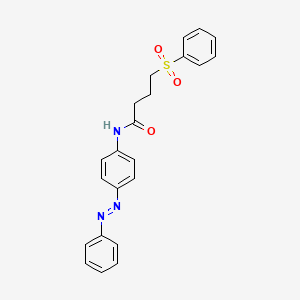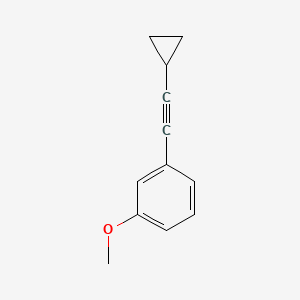
1-(2-Cyclopropylethynyl)-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylethynyl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a cyclopropylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzene and cyclopropylacetylene.
Reaction Conditions: The reaction is often carried out under an inert atmosphere using a palladium-catalyzed coupling reaction. Common reagents include palladium(II) chloride (PdCl2), triphenylphosphine (PPh3), and copper(I) iodide (CuI).
Procedure: The cyclopropylacetylene is added to a solution of 3-methoxybenzene in a suitable solvent, such as tetrahydrofuran (THF), in the presence of the palladium catalyst and copper iodide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining strict control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclopropylethynyl)-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-(2-Cyclopropylethynyl)-3-methoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study the effects of cyclopropyl and methoxy groups on biological activity and molecular interactions.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced coatings
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropylethynyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Cyclopropylethynyl)benzoic acid
Efavirenz: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Comparison
1-(2-Cyclopropylethynyl)-3-methoxybenzene is unique due to the presence of both a cyclopropylethynyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. In contrast, similar compounds like efavirenz and 2-(2-cyclopropylethynyl)benzoic acid have different substituents and structural features that influence their reactivity and applications .
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(2-cyclopropylethynyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H12O/c1-13-12-4-2-3-11(9-12)8-7-10-5-6-10/h2-4,9-10H,5-6H2,1H3 |
Clave InChI |
NFATVQMGNFXWRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


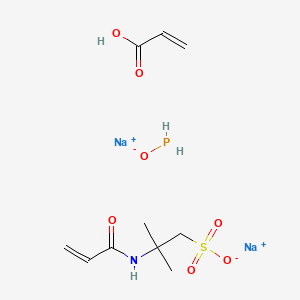
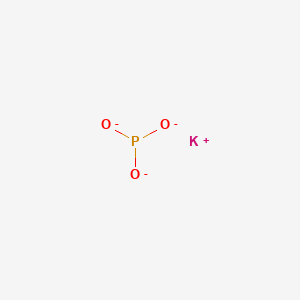
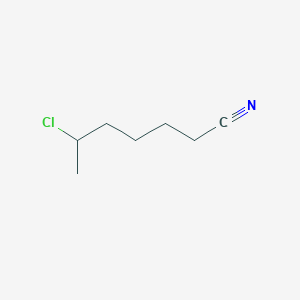
![6-[4-(4-Nitrophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B14129448.png)
![2-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenylpyrimidine](/img/structure/B14129454.png)
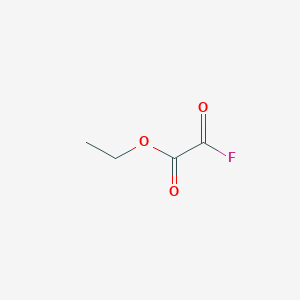
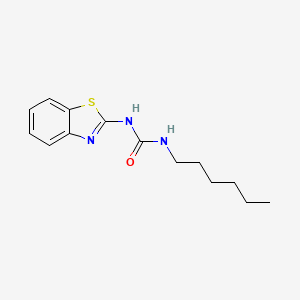


![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole](/img/structure/B14129483.png)
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
